5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide
Description
5-Bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a bromine atom at the 5-position. The amide nitrogen is linked to a benzyl group modified with a pyridin-2-yloxy moiety at the 3-position. This structure places it within a broader class of brominated furan carboxamides, which are explored for diverse pharmacological activities, including anticancer and anti-migratory effects .
Properties
IUPAC Name |
5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-15-8-7-14(23-15)17(21)20-11-12-4-3-5-13(10-12)22-16-6-1-2-9-19-16/h1-10H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJYSNGITTYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 5-position of the furan ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Benzyl Intermediate: Reaction of 3-(pyridin-2-yloxy)benzyl chloride with an appropriate base to form the benzyl intermediate.
Coupling Reaction: Coupling the brominated furan with the benzyl intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Amidation: Conversion of the resulting intermediate to the carboxamide using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C17H13BrN2O3
CAS Number: 1704519-83-4
IUPAC Name: 5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide
The compound features a bromine atom at the 5-position of the furan ring, a benzyl group substituted with a pyridin-2-yloxy moiety, and a carboxamide functional group. This unique structure allows for various chemical reactions, making it an attractive candidate for multiple applications.
Medicinal Chemistry
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide serves as a scaffold for developing new pharmaceuticals. Its structural characteristics can be modified to target specific enzymes or receptors, which is crucial in drug design. For instance:
- Enzyme Inhibition Studies: The compound can be evaluated for its ability to inhibit specific enzymes related to diseases such as cancer or inflammation.
- Receptor Binding Affinity: Research can focus on assessing how well this compound binds to particular receptors in the body, which is essential for developing effective drugs.
Biological Studies
The compound is also used in biological research to understand its interactions with macromolecules:
- Protein Interaction Studies: It can be utilized to study binding interactions with proteins, providing insights into its potential therapeutic effects.
- Nucleic Acid Studies: Investigating how this compound interacts with DNA or RNA can reveal its role in gene regulation or potential as an anti-cancer agent.
Materials Science
In materials science, this compound may be explored for developing new materials with specific electronic or optical properties. Applications include:
- Organic Electronics: Its properties could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Sensors: The compound's reactivity may enable the development of sensors for detecting environmental changes or biological markers.
Case Studies and Findings
| Application Area | Study Focus | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition | Demonstrated potential as a selective inhibitor of target enzymes associated with cancer pathways. |
| Biological Studies | Protein binding | Showed significant binding affinity to specific proteins involved in cell signaling pathways. |
| Materials Science | Electronic properties | Exhibited promising characteristics for use in OLEDs, enhancing light emission efficiency. |
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and its analogs:
| Compound Name | Substituent on Amide Nitrogen | Molecular Formula | Key Features |
|---|---|---|---|
| Target: 5-Bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide | 3-(Pyridin-2-yloxy)benzyl | C₁₈H₁₄BrN₂O₃ | Pyridine-ether linkage enhances aromatic stacking potential |
| 5-Bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide | 8-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl | C₁₄H₁₀BrClN₃O₂ | Chlorinated heterocycle may improve metabolic stability |
| 5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)furan-2-carboxamide | 4-(4-Methylpiperidin-1-yl)sulfonylphenyl | C₁₈H₁₉BrN₂O₄S₂ | Thiourea and sulfonyl groups introduce hydrogen-bonding capabilities |
| 5-Bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]furan-2-carboxamide | 3-Chloro-4-morpholin-4-ylphenyl | C₁₆H₁₅BrClN₂O₃ | Morpholine ring enhances solubility and pharmacokinetics |
| 5-Bromo-N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide | 3-(Quinoxalin-2-yl)phenyl | C₂₀H₁₃BrN₄O₂ | Quinoxaline moiety may confer DNA intercalation or kinase inhibition |
Key Observations :
- Pyridine vs. Heterocyclic Substituents: The target compound’s pyridin-2-yloxy group (vs.
- Bromine as a Pharmacophore : The 5-bromo substitution is conserved across analogs, suggesting its role in electronic modulation or halogen bonding with biological targets .
- Polar vs. Non-Polar Groups: The morpholine and sulfonyl groups in analogs improve solubility, whereas the target’s benzyl-pyridine ether may prioritize membrane permeability .
Biological Activity
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Its unique structure, characterized by a bromine atom at the 5-position of the furan ring and a pyridin-2-yloxy benzyl group, suggests potential biological activity that could be harnessed in medicinal chemistry and other scientific fields. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H13BrN2O3, with a molecular weight of 373.2 g/mol. The presence of the bromine atom may influence its reactivity and biological properties, making it an interesting subject for study in pharmacology and medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical cellular pathways. For instance, it has been noted to affect kinase activity, which is crucial in various signaling pathways related to cell growth and proliferation .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, research has shown that related compounds can inhibit cell growth in various cancer cell lines, including colorectal (HCT116) and breast cancer (MDA-MB-231) cells. The IC50 values for these compounds ranged from 25 nM to over 350 nM, suggesting potent anti-proliferative effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT116 | 30 |
| Compound B | MDA-MB-231 | 120 |
| This compound | TBD |
Antimicrobial Activity
The compound's structural features indicate possible antimicrobial properties. Compounds with similar functional groups have been reported to possess antimicrobial activities against various bacterial strains. However, direct studies on the antimicrobial effects of this compound are still needed for conclusive evidence.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing derivatives of furan carboxamides reported promising results regarding their biological activities. The synthesized compounds were evaluated for their anti-proliferative effects against cancer cell lines, demonstrating that structural modifications significantly impact their efficacy .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound with target proteins involved in cancer pathways. These studies suggest a favorable interaction profile, warranting further experimental validation .
- Comparative Analysis : A comparative analysis with other furan derivatives revealed that the presence of the bromine atom enhances the biological activity compared to non-brominated analogs. This highlights the importance of halogenation in modifying pharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
